

Synthesis of Diethylcyanamide from Diethylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diethylcyanamide

Cat. No.: B1293381

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This technical guide provides a comprehensive overview of the synthesis of **diethylcyanamide** from diethylamine. **Diethylcyanamide** is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details the core synthetic methodology, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Core Principles: The von Braun Reaction

The primary method for the synthesis of **diethylcyanamide** from diethylamine is a variation of the von Braun reaction. This reaction typically involves the N-dealkylation of a tertiary amine using cyanogen bromide (CNBr). However, in the case of a secondary amine like diethylamine, the reaction proceeds as a direct N-cyanation.

The reaction of a secondary amine with cyanogen bromide can be sluggish and may result in low yields due to the formation of the amine hydrobromide as a byproduct. To circumvent this, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrobromic acid (HBr) generated in situ.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of **diethylcyanamide**.

Table 1: Properties of Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)
Diethylamine	C ₄ H ₁₁ N	73.14	0.707	55.5
Cyanogen Bromide	CBrN	105.92	2.015	61.4
Triethylamine	C ₆ H ₁₅ N	101.19	0.726	89.5

Table 2: Properties and Spectroscopic Data of **Diethylcyanamide**

Property	Value
Molecular Formula	C ₅ H ₁₀ N ₂
Molar Mass (g/mol)	98.15
Appearance	Colorless to pale yellow liquid
Boiling Point (°C)	186-188
Density (g/mL)	0.846
¹ H NMR (CDCl ₃ , est.)	δ 3.1 (q, 4H), 1.2 (t, 6H)
¹³ C NMR (CDCl ₃ , est.)	δ 117 (CN), 45 (CH ₂), 14 (CH ₃)
IR (neat, cm ⁻¹)	~2970 (C-H), ~2210 (C≡N)

Experimental Protocol: Synthesis of Diethylcyanamide

This protocol details a representative procedure for the synthesis of **diethylcyanamide** from diethylamine using cyanogen bromide in the presence of triethylamine as a base.

Materials:

- Diethylamine
- Cyanogen bromide (Caution: Highly Toxic)
- Triethylamine (dried)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Distillation apparatus

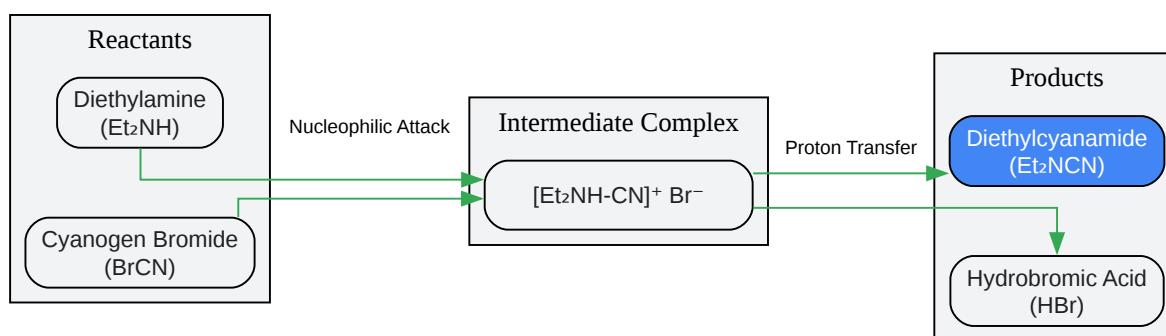
Procedure:

- **Reaction Setup:** In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
- **Reagent Preparation:** Dissolve diethylamine (7.31 g, 0.1 mol) and triethylamine (10.12 g, 0.1 mol) in 100 mL of anhydrous diethyl ether in the reaction flask.
- **Addition of Cyanogen Bromide:** Dissolve cyanogen bromide (10.59 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

- **Reaction:** Cool the reaction flask in an ice bath. Add the cyanogen bromide solution dropwise to the stirred diethylamine solution over a period of 1 hour, maintaining the internal temperature below 10 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 12-18 hours. The formation of a white precipitate (triethylammonium bromide) will be observed.
- **Workup:** Filter the reaction mixture to remove the triethylammonium bromide precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
- **Purification:** Purify the crude **diethylcyanamide** by vacuum distillation. Collect the fraction boiling at approximately 80-82 °C at 20 mmHg. The expected yield is in the range of 70-85%.

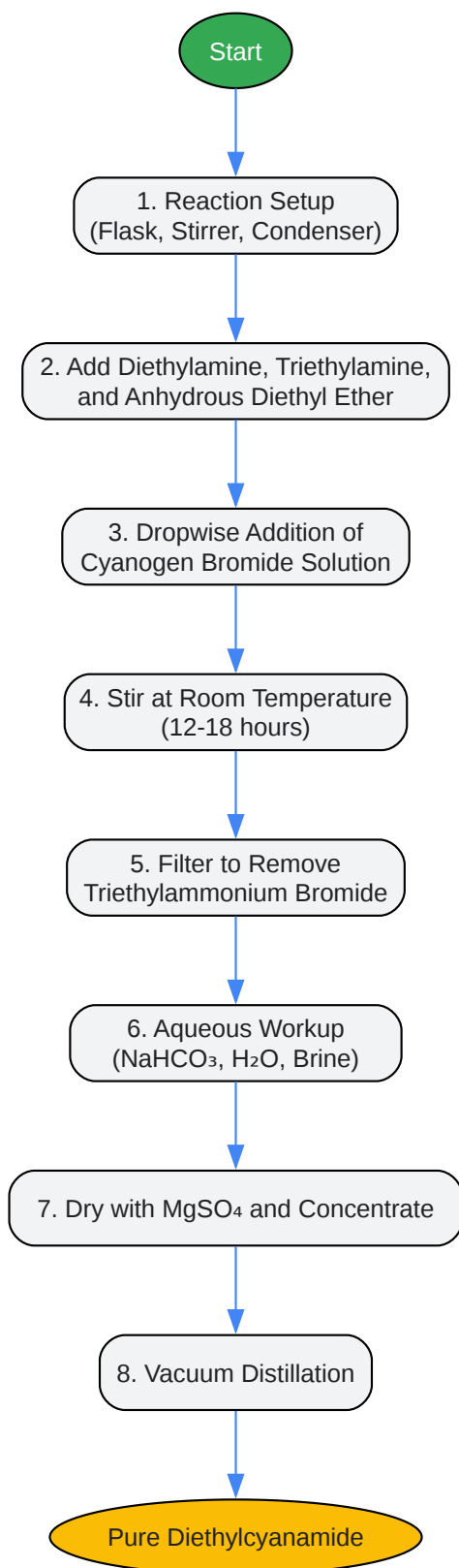
Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of **diethylcyanamide**.



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Caption: Reaction mechanism for the synthesis of **diethylcyanamide**.



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Caption: Experimental workflow for **diethylcyanamide** synthesis.

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